2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as HMP, is a synthetic compound with a wide range of applications in the scientific community. HMP is a member of the pyrido[1,2-a]pyrimidin-4-one family and has been the subject of extensive research in recent years. HMP is a highly versatile compound, with potential applications in medicine, biochemistry, and pharmacology.
Scientific Research Applications
Organic Chemistry
- Summary of Application : The compound “2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is of interest in the field of organic chemistry due to its structure and reactivity . It’s particularly relevant in the synthesis of physiologically active compounds with a broad spectrum of action .
- Methods of Application : The alkylation of “2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) . This knowledge can be used to guide the synthesis of new compounds.
- Results or Outcomes : The study of this compound contributes to the understanding of the structure and reactivity of nitrogen heterocycles containing a phenolic hydroxyl in the B-position relative to the ring nitrogen atom . This could potentially lead to the development of new physiologically active compounds.
Pharmaceutical Chemistry
- Summary of Application : This compound is used as a byproduct in the synthesis of 5-Fluoro Paliperidone , which is a Paliperidone impurity . Paliperidone is an antipsychotic drug used to treat certain mental/mood disorders.
- Methods of Application : The compound “2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is used in the synthesis process of 5-Fluoro Paliperidone . The specific synthesis process would involve various steps and conditions, which are typically detailed in the pharmaceutical chemistry literature.
- Results or Outcomes : The successful synthesis of 5-Fluoro Paliperidone, an impurity of Paliperidone, can be used for further research and development in the field of pharmaceutical chemistry .
properties
IUPAC Name |
2-hydroxy-9-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(13)5-7(12)10-9(6)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDHTEHBHTWMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295343 | |
Record name | 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
17326-09-9 | |
Record name | 17326-09-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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